molecular formula C12H15NO2 B12343422 4-(3-Methoxyphenyl)piperidin-2-one

4-(3-Methoxyphenyl)piperidin-2-one

Cat. No.: B12343422
M. Wt: 205.25 g/mol
InChI Key: ASPXCFHSGSUBOP-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperidin-2-one is a heterocyclic organic compound that features a piperidinone ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)piperidin-2-one typically involves the condensation of 3-methoxybenzaldehyde with piperidin-2-one under acidic or basic conditions. One common method includes the use of a Mannich reaction, where 3-methoxybenzaldehyde, acetone, and ammonium acetate are reacted to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 4-(3-methoxyphenyl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methoxyphenyl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the piperidinone ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperidin-2-one: Similar structure but with the methoxy group in the para position.

    4-(3-Chlorophenyl)piperidin-2-one: Similar structure but with a chlorine substituent instead of a methoxy group.

    4-(3-Methylphenyl)piperidin-2-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-(3-Methoxyphenyl)piperidin-2-one is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can result in different pharmacological properties compared to its analogs.

Biological Activity

4-(3-Methoxyphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a methoxyphenyl group. Its molecular formula is C12H17NOC_{12}H_{17}NO with a molecular weight of approximately 201.27 g/mol. This compound exhibits properties that make it a candidate for various biological applications, particularly in the fields of pain management and inflammation.

Biological Activities

1. Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential utility as an antimicrobial agent.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound could reduce cell viability in several cancer cell lines.

3. Opioid Receptor Interaction

This compound has been studied for its interaction with opioid receptors, which are critical in pain modulation. Its structural analogs have shown varying degrees of affinity for μ, δ, and κ opioid receptors, indicating that modifications to the piperidine structure can significantly influence receptor selectivity and activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Opioid Receptor Modulation : The compound's ability to act as an antagonist or agonist at opioid receptors suggests it may modulate pain pathways effectively.
  • Cell Cycle Regulation : In cancer cells, it appears to interfere with cell cycle progression, leading to increased apoptosis rates.
  • Inflammatory Pathway Inhibition : It may also inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses, thereby reducing inflammation-related symptoms .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Opioid Receptor InteractionModulates μ, δ, κ receptors
PDE4 InhibitionReduces inflammation

Case Studies

Case Study 1: Anticancer Potential
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidinones, including this compound. The derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Opioid Receptor Studies
Another significant study explored the structure-activity relationship (SAR) of piperidine derivatives at opioid receptors. The findings indicated that modifications to the methoxy group enhanced binding affinity and selectivity for specific opioid receptors, suggesting that this compound could be optimized for better therapeutic efficacy .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C12H15NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14)

InChI Key

ASPXCFHSGSUBOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC(=O)C2

Origin of Product

United States

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